molecular formula C20H21N3O5S2 B2805282 N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105217-94-4

N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Katalognummer: B2805282
CAS-Nummer: 1105217-94-4
Molekulargewicht: 447.52
InChI-Schlüssel: DTRJMFZXYMAHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide features a thiazole core substituted with a methylsulfonyl-aniline group and linked via an acetamide moiety to a 2,4-dimethoxyphenyl ring. This structure combines electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups, which may influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-15-6-9-17(18(11-15)28-2)23-19(24)10-14-12-29-20(22-14)21-13-4-7-16(8-5-13)30(3,25)26/h4-9,11-12H,10H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRJMFZXYMAHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2. Key Spectral Features

Functional Group IR Absorption (cm⁻¹) NMR Chemical Shift (δ, ppm)
Acetamide (C=O) 1663–1682 N/A
Methylsulfonyl (S=O) 1247–1255 N/A
Methoxy (OCH₃) N/A 3.8–4.0 (s)
Thiazole protons N/A 6.5–8.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • Thiazole Ring Formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 70–80°C) to form the thiazole core .
  • Sulfonamide Introduction : Reaction of the thiazole intermediate with 4-(methylsulfonyl)phenyl isocyanate or chloro-sulfonamide derivatives in the presence of a base (e.g., triethylamine) .
  • Acylation : Coupling the thiazole-sulfonamide intermediate with 2,4-dimethoxyphenylacetic acid using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (e.g., thiazole C-H at δ 7.2–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular weight (calculated: ~445.5 g/mol) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 56.7%, H: 4.7%, N: 9.4%, S: 14.4%) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) to identify target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Solvent Optimization : Replace dichloromethane with DMF to improve solubility of intermediates .
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for Suzuki-Miyaura coupling if aryl halides are used .
  • Reaction Monitoring : Use in-situ FTIR or TLC to track intermediates and minimize side products .
  • Scale-Up Adjustments : Maintain stoichiometric ratios while increasing reactor volume (e.g., 10–100 mmol scale) .

Q. How do structural modifications (e.g., methoxy vs. methylsulfonyl groups) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs by replacing 2,4-dimethoxyphenyl with halogenated or alkyl-substituted phenyl groups .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities with targets like EGFR or DNA gyrase .
  • Bioassay Correlation : Compare IC50_{50} values across analogs to identify critical substituents (e.g., methylsulfonyl enhances COX-2 inhibition) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
  • Impurity Analysis : Characterize byproducts via LC-MS to rule out interference from unreacted starting materials .
  • Cell Line Authentication : Use STR profiling to ensure consistency in cancer cell models .

Q. What advanced techniques elucidate its mechanism of action?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates .
  • RNA Sequencing : Profile transcriptomic changes in treated cells to map affected pathways (e.g., apoptosis, inflammation) .
  • X-ray Crystallography : Co-crystallize with purified enzymes (e.g., COX-2) to determine binding modes .

Q. How to develop stability-indicating analytical methods for this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products .
  • UHPLC-MS/MS : Quantify stability under accelerated storage conditions (25°C/60% RH) .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life based on degradation rates .

Notes

  • Evidence Limitations : Direct data on the compound is scarce; answers are extrapolated from structural analogs (e.g., thiazole-acetamides with sulfonamide/methoxy groups).
  • Methodological Rigor : Emphasis on replicable protocols (e.g., HPLC conditions) and validation strategies (e.g., CETSA for target ID).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.